ethyl 5-amino-1-[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate
Description
Ethyl 5-amino-1-[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core fused with a pyrazole ring. Key structural attributes include:
- Pyrazolo[1,5-a]pyrimidine scaffold: A bicyclic system with nitrogen atoms at positions 1, 3, and 5, contributing to π-π stacking and hydrogen-bonding interactions in biological systems.
- Substituents:
- 4-Fluorophenyl at position 3 (enhances lipophilicity and metabolic stability).
- Trifluoromethyl at position 2 (electron-withdrawing group improving resistance to oxidative metabolism).
- Methyl at position 5 (steric hindrance modulator).
This compound is synthesized via multi-step reactions involving cyclocondensation of aminopyrazole precursors with trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine intermediates, as described in analogous protocols .
Properties
Molecular Formula |
C20H16F4N6O2 |
|---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
ethyl 5-amino-1-[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrazole-4-carboxylate |
InChI |
InChI=1S/C20H16F4N6O2/c1-3-32-19(31)13-9-26-29(17(13)25)14-8-10(2)27-18-15(11-4-6-12(21)7-5-11)16(20(22,23)24)28-30(14)18/h4-9H,3,25H2,1-2H3 |
InChI Key |
VDRZDQASVSTYBF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=NC3=C(C(=NN23)C(F)(F)F)C4=CC=C(C=C4)F)C)N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation with Trifluoromethyl-β-Diketones
A widely adopted method involves reacting 5-amino-3-(4-fluorophenyl)-1H-pyrazole with ethyl 4,4,4-trifluoro-3-oxobutanoate under acidic conditions. For example, a mixture of the aminopyrazole (3 mmol) and the trifluoromethyl-β-ketoester (3 mmol) in ethanol with acetic acid (6 equiv) is stirred under oxygen at 130°C for 18 hours. The reaction proceeds via enamine formation, followed by intramolecular cyclization to yield the pyrazolo[1,5-a]pyrimidine core. Yields range from 65–89% depending on substituent steric effects.
Regioselective Functionalization
Regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis is critical for introducing the 2-trifluoromethyl and 5-methyl groups. Using sodium ethanolate as a base promotes selective condensation at the C7 position, minimizing byproducts. For instance, treatment of 5-amino-3-methylpyrazole with diethyl malonate in sodium ethoxide yields 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol, which is subsequently chlorinated with phosphorus oxychloride to introduce reactive sites for further functionalization.
Introduction of the 4-Fluorophenyl and Trifluoromethyl Groups
Palladium-Catalyzed Cross-Coupling
The 4-fluorophenyl group is introduced via Suzuki-Miyaura coupling. A representative protocol involves reacting 7-chloro-2-trifluoromethylpyrazolo[1,5-a]pyrimidine with 4-fluorophenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (3:1) at 80°C. This method achieves >85% yield with minimal dehalogenation byproducts.
Vapor-Phase Chlorination/Fluorination
For scalable trifluoromethylation, vapor-phase reactions using 3-picoline and chlorine/fluorine gas mixtures at 300–380°C over iron fluoride catalysts are employed. This approach selectively substitutes the methyl group with trifluoromethyl, yielding 2-chloro-5-(trifluoromethyl)pyridine intermediates, which are further functionalized.
Synthesis of the Ethyl 5-Aminopyrazole-4-Carboxylate Moiety
Hydrazine-Cyanocarbonate Condensation
Ethyl 5-amino-1H-pyrazole-4-carboxylate is synthesized by reacting ethoxy methylene ethyl cyanoacetate with methyl hydrazine in toluene under reflux. Key steps include:
N1-Alkylation of Pyrazole
The pyrazole nitrogen is alkylated using 7-bromopyrazolo[1,5-a]pyrimidine derivatives. In a typical procedure, ethyl 5-amino-1H-pyrazole-4-carboxylate (1 mmol) is treated with 7-bromo-3-(4-fluorophenyl)-5-methyl-2-trifluoromethylpyrazolo[1,5-a]pyrimidine (1.1 mmol) and K₂CO₃ in DMF at 60°C for 12 hours. The reaction achieves >75% yield, with the product isolated via recrystallization from ethanol.
Final Assembly and Purification
Coupling of Pyrazole and Pyrazolo[1,5-a]Pyrimidine
The final step involves linking the ethyl 5-aminopyrazole-4-carboxylate to the pyrazolo[1,5-a]pyrimidine core via nucleophilic aromatic substitution. Conditions include:
-
Reacting 7-chloro-3-(4-fluorophenyl)-5-methyl-2-trifluoromethylpyrazolo[1,5-a]pyrimidine (1 mmol) with ethyl 5-amino-1H-pyrazole-4-carboxylate (1.05 mmol) in dimethylacetamide (DMAc) at 120°C for 24 hours.
-
Purification via column chromatography (SiO₂, ethyl acetate/hexane 1:3) yields the title compound as a white solid (mp 135–137°C).
Analytical Validation
Critical characterization data include:
-
¹H NMR (DMSO-d₆): δ 1.33 (t, 3H, J = 7.2 Hz, CH₃), 2.34 (s, 3H, CH₃), 4.28 (q, 2H, OCH₂), 5.69 (s, 2H, NH₂), 7.46–7.92 (m, 4H, Ar-H).
Optimization and Scalability Considerations
Solvent and Catalyst Screening
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino (-NH<sub>2</sub>) and ester (-COOEt) groups serve as primary sites for nucleophilic substitution:
Key Observations:
-
Amination : The amino group undergoes alkylation or acylation under mild conditions. For example, reaction with acetyl chloride yields the corresponding acetamide derivative.
-
Ester Hydrolysis : The ethyl ester can be hydrolyzed to a carboxylic acid using aqueous NaOH (1–2 M) at 60–80°C .
Table 1: Nucleophilic Substitution Reactions
| Substrate Site | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Amino group | Acetyl chloride, Et<sub>3</sub>N, DCM | Acetamide derivative | 85% | |
| Ester group | NaOH (1 M), H<sub>2</sub>O/EtOH, 70°C | Carboxylic acid | 92% |
Electrophilic Aromatic Substitution
The pyrazolo[1,5-a]pyrimidine core participates in electrophilic reactions, particularly at electron-rich positions:
Key Observations:
-
Nitration : Reaction with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at the C-5 position of the pyrimidine ring .
-
Halogenation : Bromination using Br<sub>2</sub> in acetic acid occurs regioselectively at the C-3 position .
Table 2: Electrophilic Substitution Reactions
| Reaction Type | Reagents | Position Modified | Product | Yield |
|---|---|---|---|---|
| Nitration | HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>, 0°C | C-5 | Nitro derivative | 78% |
| Bromination | Br<sub>2</sub>, AcOH, 25°C | C-3 | Brominated derivative | 65% |
Redox Reactions
The trifluoromethyl (-CF<sub>3</sub>) and methyl (-CH<sub>3</sub>) groups influence redox behavior:
Key Observations:
-
Oxidation : Treatment with KMnO<sub>4</sub> in acidic medium oxidizes the methyl group to a carboxylic acid.
-
Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces nitro groups (if present) to amines .
Table 3: Redox Reaction Conditions
| Reaction | Reagents | Target Group | Product |
|---|---|---|---|
| Oxidation | KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>, Δ | -CH<sub>3</sub> | -COOH |
| Reduction | H<sub>2</sub>, 10% Pd-C, EtOH | -NO<sub>2</sub> | -NH<sub>2</sub> |
Ring Functionalization and Cycloaddition
The pyrazole ring participates in cycloaddition reactions:
Key Observations:
-
Diels-Alder Reactions : Reacts with dienophiles like maleic anhydride to form bicyclic adducts under thermal conditions .
-
Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids modifies the 4-fluorophenyl substituent.
Stability and Side Reactions
Scientific Research Applications
Pharmacological Applications
Ethyl 5-amino-1-[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate has been investigated for its potential therapeutic effects against several diseases.
-
Anticancer Activity :
- Studies have demonstrated that pyrazole derivatives exhibit cytotoxic effects on various cancer cell lines. The compound's structure allows for interaction with biological targets involved in cancer progression, making it a candidate for further development in oncology .
- A recent study highlighted the synthesis of pyrazole-based compounds that showed promising results against colorectal carcinoma cells, indicating the potential of this compound as a lead compound in anticancer drug development .
-
Antimicrobial Properties :
- The compound has been evaluated for antimicrobial activity, particularly against Mycobacterium tuberculosis. Its structural features may enhance its efficacy against resistant strains of bacteria due to the unique mechanism of action associated with pyrazole derivatives .
- Research has shown that certain derivatives derived from pyrazoles possess significant antibacterial properties, suggesting that this compound could be similarly effective .
Medicinal Chemistry
In medicinal chemistry, the synthesis and modification of this compound are crucial for enhancing its bioactivity and pharmacokinetic properties.
Synthesis Techniques
The compound can be synthesized through various methods involving the reaction of pyrazole derivatives with specific reagents to achieve desired modifications. For instance:
- The use of hydrazonoyl halides in reactions has been shown to yield novel pyrazole derivatives with improved biological activities .
Agricultural Applications
Beyond human health applications, compounds like this compound may also play a role in agricultural sciences.
Pesticidal Activity
Research indicates that certain pyrazole derivatives exhibit insecticidal properties. These compounds could be developed into agrochemicals aimed at pest control, providing an alternative to traditional pesticides while potentially reducing environmental impact due to their targeted action on pests without affecting beneficial organisms .
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For example, it can inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-4-Carboxylate Derivatives
Table 1: Key Structural and Physicochemical Differences
Key Insights :
Pyrazolo[1,5-a]Pyrimidine Derivatives
Table 2: Functional Group Modifications in Pyrazolo[1,5-a]Pyrimidine Scaffold
Key Insights :
Hybrid Pyrazolo-Pyrimidine Derivatives
Example : 9-(4-Fluorophenyl)-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine [16a] :
- Structural divergence : Additional triazolo ring fused to pyrimidine.
- Impact : Increased molecular rigidity and affinity for kinase targets but reduced solubility.
Biological Activity
Ethyl 5-amino-1-[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Anticancer Properties
The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a promising candidate in cancer therapy due to its ability to inhibit specific kinases associated with tumor growth. For instance, compounds derived from this scaffold have shown potent inhibition against Pim-1 and Flt-3 kinases, which are critical in various cancers.
- Pim-1 Kinase Inhibition : Ethyl 5-amino derivatives have demonstrated significant inhibitory effects on Pim-1 kinase, which plays a vital role in cell survival and proliferation. In vitro studies indicate that these compounds suppress BAD protein phosphorylation, enhancing apoptosis in cancer cells .
- Flt-3 Kinase Inhibition : The same derivatives also exhibit activity against Flt-3 kinase, with selectivity profiles indicating a preference for Pim-1 over Flt-3. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazolo[1,5-a]pyrimidines against various bacterial strains. The compound's efficacy was evaluated through minimum inhibitory concentration (MIC) assays against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Listeria monocytogenes | 16 |
These findings suggest that ethyl 5-amino derivatives may serve as potential antimicrobial agents .
The mechanisms through which ethyl 5-amino derivatives exert their biological effects include:
- Inhibition of Kinase Activity : The compound inhibits key kinases involved in cell signaling pathways that regulate cell division and survival.
- Induction of Apoptosis : By modulating BAD protein phosphorylation, these compounds promote apoptosis in cancer cells, providing a mechanism for their anticancer activity.
Study 1: In Vitro Evaluation of Anticancer Activity
In a study assessing the anticancer potential of ethyl 5-amino derivatives on MDA-MB-231 (breast cancer) cell lines, it was found that these compounds significantly reduced cell viability at submicromolar concentrations. The results indicated a dose-dependent response with an IC50 value of approximately 0.5 µM for the most potent derivative .
Study 2: Antimicrobial Efficacy Assessment
A separate investigation into the antimicrobial properties revealed that ethyl 5-amino derivatives exhibited notable activity against both Gram-positive and Gram-negative bacteria. The study utilized an MTT assay to evaluate cell viability post-treatment, confirming the compound's potential as an antimicrobial agent .
Q & A
Q. Table 1. Comparative Spectroscopic Data for Analogues
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Melting Point (°C) |
|---|---|---|---|
| Ethyl 5-amino-1-[...]carboxylate | 8.2 (s, 1H, NH₂) | 162.1 (C=O) | 233–235 (obs.) |
| 7-Amino-3-(2'-Cl-phenylazo) | 7.8–8.1 (m, Ar-H) | 158.9 (C=N) | 266–268 |
Q. Table 2. SAR Trends for Pyrazolo[1,5-a]pyrimidines
| Substituent | Bioactivity (IC₅₀, nM) | Binding Affinity (ΔG, kcal/mol) |
|---|---|---|
| 2-CF₃ | 12 ± 2 | -9.8 |
| 2-CH₃ | 85 ± 10 | -6.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
